Cas no 896306-59-5 (2,5-dichloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-3-carboxamide)
2,5-dichloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 2,5-dichloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-3-carboxamide
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- Inchi: 1S/C12H8Cl2N2OS2/c1-5-6(2)18-12(8(5)4-15)16-11(17)7-3-9(13)19-10(7)14/h3H,1-2H3,(H,16,17)
- InChI Key: VYRBFJOZAZIBAB-UHFFFAOYSA-N
- SMILES: C1(Cl)SC(Cl)=CC=1C(NC1SC(C)=C(C)C=1C#N)=O
2,5-dichloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2590-0129-2μmol |
2,5-dichloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-3-carboxamide |
896306-59-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2590-0129-5μmol |
2,5-dichloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-3-carboxamide |
896306-59-5 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2590-0129-10μmol |
2,5-dichloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-3-carboxamide |
896306-59-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2590-0129-20μmol |
2,5-dichloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-3-carboxamide |
896306-59-5 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2590-0129-1mg |
2,5-dichloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-3-carboxamide |
896306-59-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2590-0129-2mg |
2,5-dichloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-3-carboxamide |
896306-59-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2590-0129-3mg |
2,5-dichloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-3-carboxamide |
896306-59-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2590-0129-4mg |
2,5-dichloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-3-carboxamide |
896306-59-5 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2590-0129-5mg |
2,5-dichloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-3-carboxamide |
896306-59-5 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2590-0129-10mg |
2,5-dichloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-3-carboxamide |
896306-59-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
2,5-dichloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-3-carboxamide Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 2,5-dichloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-3-carboxamide
Introduction to 2,5-dichloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-3-carboxamide (CAS No. 896306-59-5)
2,5-dichloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-3-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, identified by its CAS number 896306-59-5, is a derivative of thiophene and features a complex molecular structure that includes multiple functional groups. The presence of chloro substituents, a cyano group, and a methyl moiety in its thiophene backbone imparts unique chemical properties that make it a valuable candidate for various applications.
The compound's structure is characterized by a thiophene ring substituted at the 2 and 5 positions with chlorine atoms, which enhances its reactivity and potential utility in synthetic chemistry. The nitrogen atom in the amide group is further connected to a thiophene ring that contains a cyano group at the 3 position and two methyl groups at the 4 and 5 positions. This intricate arrangement of functional groups contributes to the molecule's versatility and makes it an attractive subject for research in medicinal chemistry.
In recent years, there has been growing interest in thiophene derivatives due to their broad spectrum of biological activities. These compounds have been explored for their potential as antimicrobial agents, anti-inflammatory drugs, and even as precursors to advanced materials such as organic semiconductors. The specific configuration of 2,5-dichloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-3-carboxamide suggests that it may exhibit properties suitable for these applications.
One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The presence of multiple reactive sites allows chemists to modify the structure in various ways, enabling the synthesis of novel derivatives with tailored properties. For instance, the amide group can be further functionalized to introduce additional pharmacophores, while the thiophene ring can serve as a scaffold for developing new materials with enhanced electronic characteristics.
The latest research in this area has highlighted the importance of thiophene derivatives in drug discovery. Studies have demonstrated that these compounds can interact with biological targets in unique ways, leading to potent therapeutic effects. For example, certain thiophene-based molecules have been shown to inhibit enzymes involved in cancer cell proliferation or to modulate neurotransmitter receptors in the brain. The structural features of 2,5-dichloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-3-carboxamide, particularly its amide and cyano functionalities, make it a promising candidate for such applications.
In addition to their pharmaceutical potential, thiophene derivatives are also being explored for their applications in materials science. The conjugated system of electrons in thiophene rings contributes to their ability to conduct electricity, making them suitable for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices. The specific substitution pattern in 2,5-dichloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-3-carboxamide may enhance its electronic properties, making it an ideal candidate for developing next-generation materials.
The synthesis of this compound involves multiple steps that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions are often employed to construct the complex molecular framework efficiently. The use of high-performance analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) is crucial for characterizing the product and confirming its structural integrity.
The biological activity of 2,5-dichloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-3-carboxamide has been the focus of several recent studies. Researchers have investigated its interaction with various biological targets, including enzymes and receptors relevant to human health. Preliminary findings suggest that this compound may exhibit inhibitory effects on certain enzymes associated with inflammation and oxidative stress, which are implicated in various diseases.
The development of new pharmaceuticals often involves a multidisciplinary approach, combining insights from chemistry, biology, and pharmacology. The study of compounds like 2,5-dichloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-3-carboxamide exemplifies this collaborative effort. Chemists design and synthesize novel molecules based on structural principles derived from existing knowledge, while biologists test these compounds for their biological activity using cell-based assays and animal models.
The potential applications of this compound extend beyond traditional pharmaceuticals into the realm of advanced materials. Its unique electronic properties make it suitable for use in flexible electronics and renewable energy technologies. The ability to fine-tune its properties through strategic functionalization opens up possibilities for creating innovative materials with tailored functionalities.
In conclusion, 2,5-dichloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-3-carboxamide (CAS No. 896306-59-5) is a multifaceted compound with significant potential in both pharmaceutical chemistry and materials science. Its complex structure and versatile functional groups make it an attractive candidate for further research aimed at developing new drugs and advanced materials. As our understanding of its properties continues to grow, so too will its applications across various scientific disciplines.
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